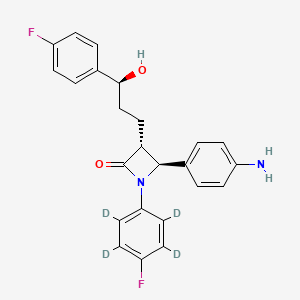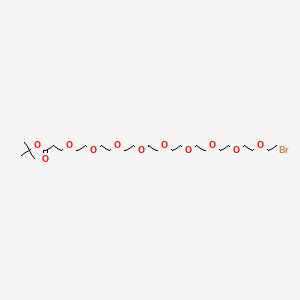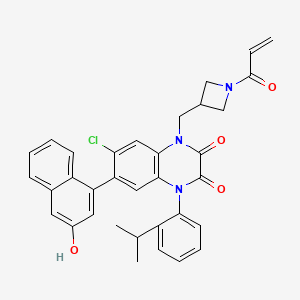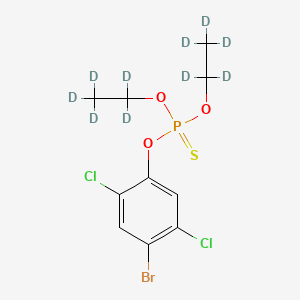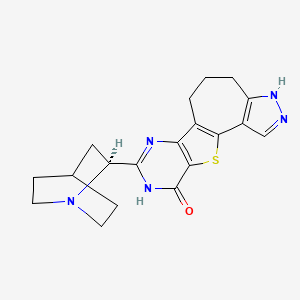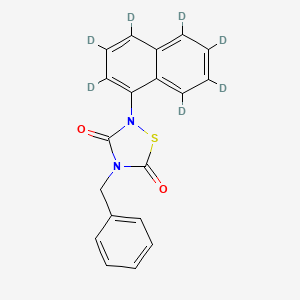
Tideglusib-d7-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tideglusib-d7-1 is a potent and irreversible small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). This compound has been investigated for its potential therapeutic applications in various diseases, including Alzheimer’s disease and progressive supranuclear palsy. This compound has shown promise in promoting wound healing and dentine regeneration .
準備方法
The synthesis of Tideglusib-d7-1 involves several steps, starting with the preparation of the core structure, 1,2,4-thiadiazolidine-3,5-dione. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized by reacting a naphthalene derivative with a benzyl derivative under specific conditions to form the thiadiazolidine ring.
Functionalization: The core structure is then functionalized by introducing various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product
化学反応の分析
Tideglusib-d7-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can be used to introduce different substituents onto the core structure.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Medicine: The compound has been investigated for its potential to treat Alzheimer’s disease and progressive supranuclear palsy.
Biology: This compound has been used in various biological studies to investigate its effects on cellular signaling pathways and gene expression
作用機序
Tideglusib-d7-1 exerts its effects by inhibiting glycogen synthase kinase 3 (GSK-3), a proline/serine protein kinase involved in various cellular signaling pathways. By inhibiting GSK-3, this compound prevents the phosphorylation of key proteins involved in cell survival, proliferation, and differentiation. This inhibition leads to the activation of the PI3K/Akt pathway, which promotes cell survival and wound healing .
類似化合物との比較
Tideglusib-d7-1 is unique among GSK-3 inhibitors due to its irreversible inhibition mechanism. Other similar compounds include:
Lithium: A well-known GSK-3 inhibitor used in the treatment of bipolar disorder.
TDZD-8: A member of the thiazolidinedione family that also inhibits GSK-3.
L803mts10: A small peptide inhibitor of GSK-3
Compared to these compounds, this compound has shown a higher potency and a broader range of applications, particularly in wound healing and dentine regeneration.
特性
分子式 |
C19H14N2O2S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
4-benzyl-2-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione |
InChI |
InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2/i4D,5D,6D,9D,10D,11D,12D |
InChIキー |
PMJIHLSCWIDGMD-NQJWYGBVSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N3C(=O)N(C(=O)S3)CC4=CC=CC=C4)[2H])[2H])[2H])[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
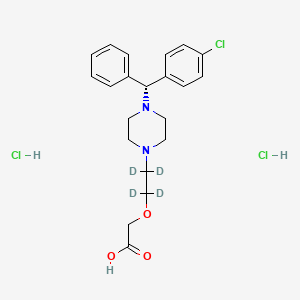

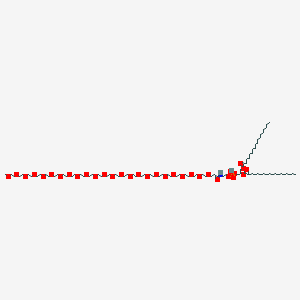
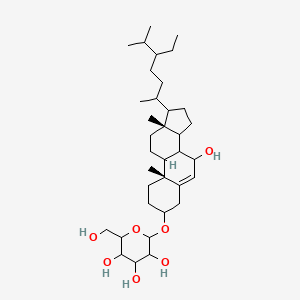
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)
